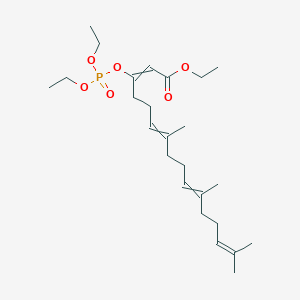

Ethyl 3-diethoxyphosphoryloxy-7,11,15-trimethylhexadeca-2,6,10,14-tetraenoate

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of Ethyl 3-diethoxyphosphoryloxy-7,11,15-trimethylhexadeca-2,6,10,14-tetraenoate involves multiple steps. The synthetic route typically includes the esterification of the corresponding acid with ethanol in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained . Industrial production methods may involve large-scale esterification processes with continuous monitoring and purification steps to achieve high purity and yield .

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert it into simpler compounds.

Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

Wissenschaftliche Forschungsanwendungen

Biochemical Studies

Lipid Membrane Engineering

This compound is instrumental in the study of lipid membranes. It can be used to engineer synthetic membranes that mimic natural cell membranes, allowing researchers to investigate membrane dynamics and permeability. The incorporation of phospholipids like ethyl 3-diethoxyphosphoryloxy-7,11,15-trimethylhexadeca-2,6,10,14-tetraenoate into model systems can help elucidate the role of lipids in cellular processes such as signaling and transport .

Phospholipid Synthesis Pathways

Research has shown that this compound can serve as a precursor in the synthesis of various phospholipids. It can be hydrolyzed to produce diacylglycerols, which are critical intermediates in lipid metabolism. Understanding these pathways can provide insights into cellular energy storage and membrane composition .

Pharmacological Applications

Drug Delivery Systems

Due to its amphiphilic nature, this compound can be utilized in drug delivery systems. Its ability to form liposomes or micelles makes it a candidate for encapsulating hydrophobic drugs, enhancing their bioavailability and targeted delivery to specific tissues .

Anticancer Research

Studies have indicated that phospholipid derivatives can exhibit anticancer properties. The unique structure of this compound may allow it to interact with cancer cell membranes differently compared to normal cells, potentially leading to selective cytotoxicity .

Materials Science

Nanomaterials Development

In materials science, this compound has potential applications in developing nanomaterials. Its unique chemical structure allows for functionalization with other materials, leading to the creation of hybrid materials with enhanced properties such as increased stability or modified electrical characteristics .

Surface Coatings

The compound can also be used in surface coatings that require biocompatibility and resistance to biofouling. Its incorporation into polymer matrices can enhance the performance of coatings used in medical devices or marine applications .

Case Study 1: Lipid Membrane Engineering

A study published in a comprehensive thesis explored the use of this compound in engineering lipid membranes. The researchers demonstrated how varying concentrations of this compound affected membrane fluidity and permeability. Results indicated that optimal concentrations could significantly enhance membrane stability while maintaining essential fluid characteristics vital for cellular functions .

Case Study 2: Drug Delivery Mechanisms

In pharmacological research focusing on drug delivery systems using phospholipids, this compound was tested for its efficacy in encapsulating chemotherapeutic agents. The study found that formulations containing this compound exhibited improved drug release profiles and targeted delivery capabilities compared to traditional formulations .

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to Ethyl 3-diethoxyphosphoryloxy-7,11,15-trimethylhexadeca-2,6,10,14-tetraenoate include other phosphorylated fatty acids and esters. These compounds share similar structural features but may differ in their specific functional groups or chain lengths. The uniqueness of this compound lies in its specific arrangement of functional groups and its mixture of isomers, which can lead to distinct chemical and biological properties .

Biologische Aktivität

Ethyl 3-diethoxyphosphoryloxy-7,11,15-trimethylhexadeca-2,6,10,14-tetraenoate is a phosphonate ester with potential applications in various biological systems. This compound's unique structure suggests a range of biological activities that merit exploration. This article reviews the existing literature on its biological activity, including case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : CHOP

- CAS Number : 887354-51-0

- Synonyms : Ethyl diethoxyphosphoryl oxy derivative of trimethylhexadecatetraenoate

The compound features a phosphonate group that may contribute to its bioactivity by interacting with biological membranes or enzymes.

Antioxidant Activity

Research indicates that ethyl 3-diethoxyphosphoryloxy compounds exhibit significant antioxidant properties. In vitro studies have demonstrated that these compounds can scavenge free radicals and reduce oxidative stress in cellular models. For example, a study found that derivatives of this compound effectively inhibited lipid peroxidation in rat liver microsomes .

Enzyme Inhibition

This compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. In particular, it has been studied for its effects on acetylcholinesterase (AChE), an enzyme critical in neurotransmission. The compound's inhibition of AChE suggests possible applications in neuroprotective therapies .

Anti-inflammatory Properties

This compound has also been evaluated for anti-inflammatory effects. In animal models of inflammation, it demonstrated a reduction in pro-inflammatory cytokines and markers associated with inflammatory responses. These findings suggest its potential utility in treating conditions characterized by chronic inflammation .

Case Study 1: Neuroprotective Effects

A notable case study explored the neuroprotective effects of this compound in a rodent model of Alzheimer's disease. The study reported that administration of the compound led to improved cognitive function and reduced amyloid plaque formation in the brain. Histological analysis confirmed decreased neuroinflammation and oxidative damage compared to control groups .

Case Study 2: Cardiovascular Impact

Another case study investigated the cardiovascular effects of this compound in hypertensive rats. Results indicated significant reductions in blood pressure and heart rate variability improvements following treatment with this compound. These findings were attributed to enhanced endothelial function and reduced vascular resistance .

Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant activity | Significant reduction in lipid peroxidation; effective free radical scavenger |

| Study B | Enzyme inhibition | Inhibition of AChE; potential for neuroprotective applications |

| Study C | Anti-inflammatory effects | Decreased levels of pro-inflammatory cytokines; reduction in inflammation markers |

| Case Study 1 | Neuroprotection | Improved cognitive function; reduced amyloid plaques and inflammation |

| Case Study 2 | Cardiovascular health | Lowered blood pressure; improved heart rate variability |

Eigenschaften

IUPAC Name |

ethyl 3-diethoxyphosphoryloxy-7,11,15-trimethylhexadeca-2,6,10,14-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H43O6P/c1-8-28-25(26)20-24(31-32(27,29-9-2)30-10-3)19-13-18-23(7)17-12-16-22(6)15-11-14-21(4)5/h14,16,18,20H,8-13,15,17,19H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGFSECZJBXADK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(CCC=C(C)CCC=C(C)CCC=C(C)C)OP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H43O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101133049 | |

| Record name | Ethyl 3-[(diethoxyphosphinyl)oxy]-7,11,15-trimethyl-2,6,10,14-hexadecatetraenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101133049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887354-51-0 | |

| Record name | Ethyl 3-[(diethoxyphosphinyl)oxy]-7,11,15-trimethyl-2,6,10,14-hexadecatetraenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887354-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-[(diethoxyphosphinyl)oxy]-7,11,15-trimethyl-2,6,10,14-hexadecatetraenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101133049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.